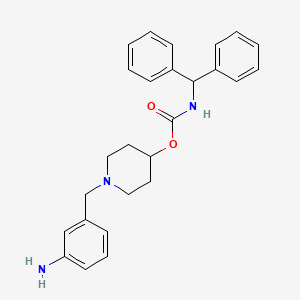
Heterocyclyl carbamate derivative 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heterocyclyl carbamate derivative 1 is a compound that belongs to the class of carbamates, which are organic compounds derived from carbamic acid This compound is characterized by the presence of a heterocyclic ring attached to the carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heterocyclyl carbamate derivative 1 typically involves the reaction of a heterocyclic amine with a chloroformate or an isocyanate. One common method is the reaction of the heterocyclic amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and the product is obtained in good yield .
Another method involves the use of isocyanates. For example, the reaction of a heterocyclic amine with phenyl isocyanate can produce the desired carbamate derivative. This reaction is also carried out under mild conditions and typically yields high purity products .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Heterocyclyl carbamate derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Oxidized heterocyclic carbamate derivatives.
Reduction: Reduced heterocyclic carbamate derivatives.
Substitution: Substituted heterocyclic carbamate derivatives.
Applications De Recherche Scientifique
Heterocyclyl carbamate derivative 1 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of heterocyclyl carbamate derivative 1 involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by forming a stable complex with the active site, thereby preventing the enzyme from catalyzing its substrate. The carbamate group can also participate in hydrogen bonding and other interactions that stabilize the compound-enzyme complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Camptothecin derivatives: Known for their anticancer properties.
Benzimidazole derivatives: Used for their stability and biological activity.
N-heterocyclic carbenes: Employed as organocatalysts in various reactions
Uniqueness
Heterocyclyl carbamate derivative 1 stands out due to its unique combination of a heterocyclic ring and a carbamate group, which imparts specific chemical and biological properties.
Propriétés
Formule moléculaire |
C26H29N3O2 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
[1-[(3-aminophenyl)methyl]piperidin-4-yl] N-benzhydrylcarbamate |
InChI |
InChI=1S/C26H29N3O2/c27-23-13-7-8-20(18-23)19-29-16-14-24(15-17-29)31-26(30)28-25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,18,24-25H,14-17,19,27H2,(H,28,30) |
Clé InChI |
BUXIWTJVINPFPP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid](/img/structure/B12294029.png)
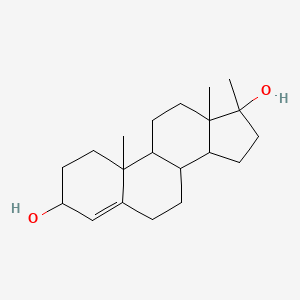


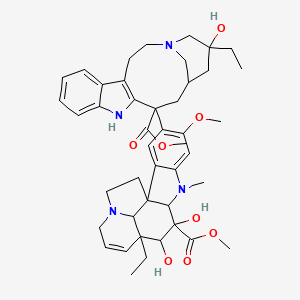
![Tert-butyl 3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12294045.png)


![[4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12294093.png)
![1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid](/img/structure/B12294096.png)
![(4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12294099.png)
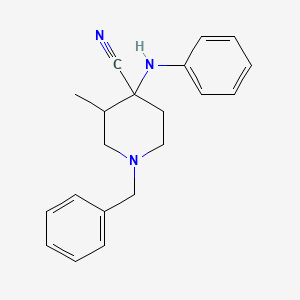
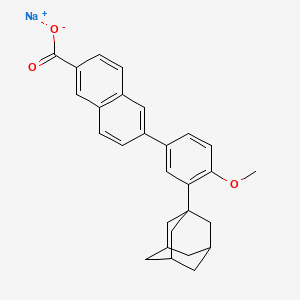
![6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)
